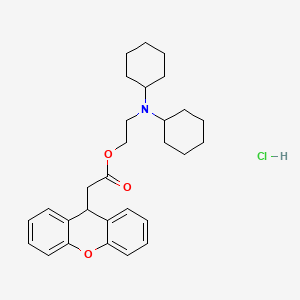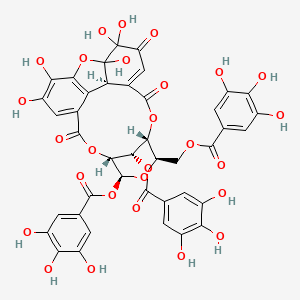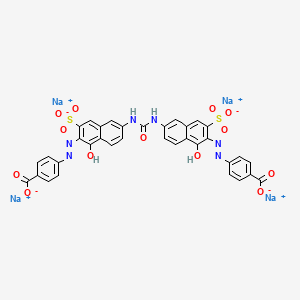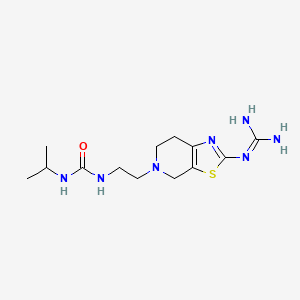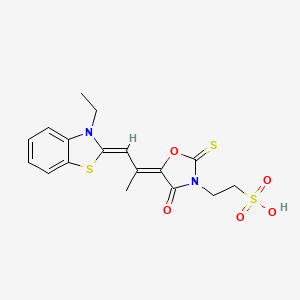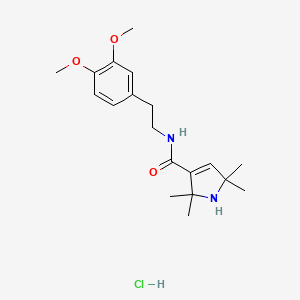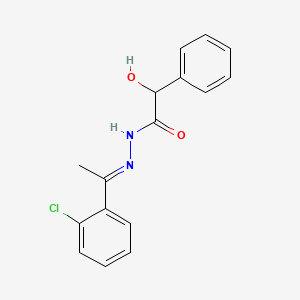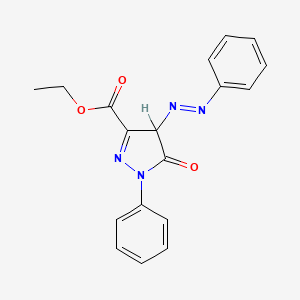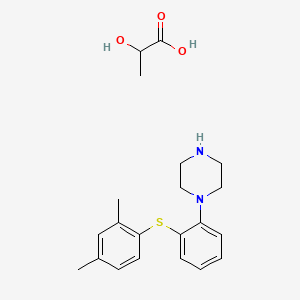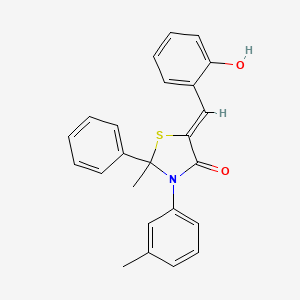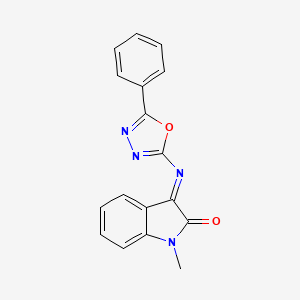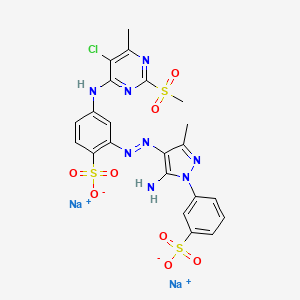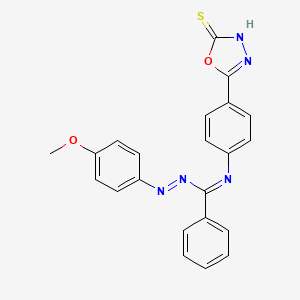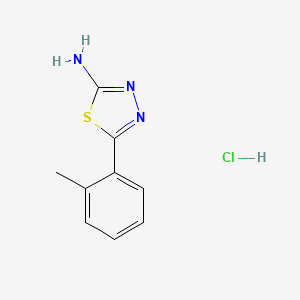
1,3,4-Thiadiazole, 2-amino-5-(o-tolyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole, 2-amino-5-(o-tolyl)-, hydrochloride is a chemical compound with the molecular formula C9H9N3S. It is a derivative of 1,3,4-thiadiazole, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This compound is primarily used in research and has various applications in chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole, 2-amino-5-(o-tolyl)-, hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-toluidine with thiocarbohydrazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Thiadiazole, 2-amino-5-(o-tolyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiadiazole derivatives
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazole, 2-amino-5-(o-tolyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and antiepileptic activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazole, 2-amino-5-(o-tolyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of pathogens. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: The parent compound, which serves as the core structure for various derivatives.
2-Amino-1,3,4-thiadiazole: A similar compound with an amino group at the 2-position.
5-Substituted-1,3,4-thiadiazoles: A class of compounds with various substituents at the 5-position, including alkyl, aryl, and heterocyclic groups.
Uniqueness
1,3,4-Thiadiazole, 2-amino-5-(o-tolyl)-, hydrochloride is unique due to the presence of the o-tolyl group at the 5-position, which imparts specific chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to other similar compounds .
Propiedades
Número CAS |
102367-71-5 |
|---|---|
Fórmula molecular |
C9H10ClN3S |
Peso molecular |
227.71 g/mol |
Nombre IUPAC |
5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H9N3S.ClH/c1-6-4-2-3-5-7(6)8-11-12-9(10)13-8;/h2-5H,1H3,(H2,10,12);1H |
Clave InChI |
OXBXUJABCFGVGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NN=C(S2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


